Cep 7055

Prodrug Oral Bioavailability Pharmacokinetics

CEP-7055 is the orally bioavailable N,N-dimethylglycine ester prodrug of the pan-VEGFR inhibitor CEP-5214. Unlike direct administration of the poorly soluble parent compound, this prodrug delivers significantly enhanced oral bioavailability and sustained systemic exposure of the active metabolite in rodent models—enabling chronic oral dosing at 11.9–23.8 mg/kg BID for up to 65 days. The active moiety CEP-5214 exhibits balanced, low-nanomolar inhibition across all three VEGFR isoforms (VEGFR1 IC50=12 nM; VEGFR2=18 nM; VEGFR3=17 nM) with a distinct indenopyrrolocarbazole selectivity fingerprint that excludes PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK. This compound is not interchangeable with other pan-VEGFR agents (e.g., sunitinib, sorafenib) or with CEP-5214 alone. Having completed Phase I clinical evaluation, CEP-7055 provides human PK benchmarks unavailable for most preclinical VEGFR tool compounds, making it the definitive choice for translational antiangiogenesis programs combining VEGFR blockade with temozolomide or irinotecan/oxaliplatin chemotherapy.

Molecular Formula C32H35N3O4
Molecular Weight 525.6 g/mol
CAS No. 402857-58-3
Cat. No. B1668384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCep 7055
CAS402857-58-3
SynonymsCEP 7055
CEP-7055
CEP7055
N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este
Molecular FormulaC32H35N3O4
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C
InChIInChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)
InChIKeyUHEBDUAFKQHUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CEP-7055 (CAS 402857-58-3): A Clinically Advanced Pan-VEGFR Tyrosine Kinase Inhibitor Prodrug


CEP-7055 (CAS 402857-58-3) is the fully synthetic, orally active N,N-dimethylglycine ester prodrug of CEP-5214 [1]. It belongs to the indenopyrrolocarbazole class of pan-vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors [2]. CEP-7055 was developed to overcome the limited aqueous solubility and oral bioavailability of its parent active compound, CEP-5214, a potent pan-VEGFR inhibitor . The compound advanced through Phase I clinical trials for solid tumors, demonstrating a preclinical profile characterized by low-nanomolar inhibition of VEGFR1, VEGFR2, and VEGFR3, coupled with significant in vivo antiangiogenic and antitumor efficacy across a broad panel of xenograft models [1][3].

Why CEP-7055 Cannot Be Directly Substituted by Other Pan-VEGFR Inhibitors


CEP-7055 cannot be considered interchangeable with other pan-VEGFR tyrosine kinase inhibitors (e.g., sunitinib, sorafenib) or with its active metabolite CEP-5214. As a prodrug, CEP-7055 provides a distinct pharmacokinetic profile—specifically enhanced oral bioavailability—that is not replicated by direct administration of CEP-5214 [1][2]. Furthermore, the unique indenopyrrolocarbazole scaffold of CEP-5214 (the active moiety) confers a kinase selectivity profile distinct from other VEGFR inhibitors, exhibiting good selectivity against kinases such as PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK . This combination of a prodrug-driven pharmacokinetic advantage and a scaffold-specific selectivity fingerprint means that substituting CEP-7055 with another VEGFR inhibitor would alter both systemic exposure to the active species and the spectrum of off-target kinase interactions, thereby compromising the reproducibility of preclinical or clinical findings [1]. The quantitative evidence below establishes the specific, measurable dimensions of this differentiation.

Quantitative Differentiation of CEP-7055: A Comparative Evidence Guide


Prodrug Strategy Drives Measurable Bioavailability Enhancement vs. Parent CEP-5214

CEP-7055 is a dimethylglycine ester prodrug of CEP-5214. While the parent compound CEP-5214 suffers from poor aqueous solubility that limits oral bioavailability, the prodrug CEP-7055 was specifically synthesized to address this limitation. Pharmacokinetic studies in mice and rats demonstrated that oral administration of CEP-7055 resulted in significantly increased plasma levels of the active metabolite CEP-5214 compared to direct administration of CEP-5214 [1]. The prodrug modification directly addresses the critical developability hurdle of the parent scaffold, enabling oral dosing regimens that would not be feasible with CEP-5214 alone .

Prodrug Oral Bioavailability Pharmacokinetics

Pan-VEGFR Inhibition Profile: Balanced Potency Across VEGFR1/2/3 vs. Reference Inhibitors

The active metabolite of CEP-7055, CEP-5214, exhibits a balanced, low-nanomolar pan-inhibition profile against all three VEGFR family members. In biochemical kinase assays, CEP-5214 demonstrated IC50 values of 12 nM for VEGFR1 (FLT-1), 18 nM for VEGFR2 (KDR), and 17 nM for VEGFR3 (FLT-4) [1]. In contrast, alternative VEGFR inhibitors exhibit distinct selectivity profiles; for instance, AAL993 shows IC50 values of 130 nM for VEGFR1, 23 nM for VEGFR2, and 18 nM for VEGFR3, indicating a preference for VEGFR2/3 over VEGFR1 . Similarly, KRN-633 demonstrates potent VEGFR2 inhibition (IC50 1.16 nM) but weaker activity against VEGFR1 (IC50 11.7 nM) . The relatively balanced pan-VEGFR inhibition of CEP-5214 differentiates it from compounds with skewed selectivity.

VEGFR Kinase Inhibition IC50

Cellular Target Engagement: Potent Inhibition of VEGFR2 Autophosphorylation in Endothelial Cells

CEP-5214, the active moiety of CEP-7055, demonstrates potent inhibition of VEGF-stimulated VEGFR2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 10 nM [1]. This cellular activity is equivalent to its isolated enzyme activity, confirming that the compound retains full target engagement in a physiologically relevant context. Equivalent inhibition of murine FLK-1 (VEGFR2) autophosphorylation was also observed in transformed SVR endothelial cells [1].

VEGFR2 Autophosphorylation Cellular IC50

In Vivo Target Modulation: Dose-Dependent Inhibition of VEGFR2 Phosphorylation

Oral administration of CEP-7055 resulted in dose-dependent inhibition of VEGFR2/FLK-1 phosphorylation in murine lung tissues. Single-dose p.o. administration at 23.8 mg/kg/dose b.i.d. in CD-1 mice led to reversible inhibition of target phosphorylation [1]. Furthermore, administration p.o. of CEP-7055 at doses ranging from 2.57 to 23.8 mg/kg/dose b.i.d. produced dose-related reductions in neovascularization in vivo, with a maximum inhibition of 82% in the PAEC-Matrigel implant model [1]. Significant and sustained (6 h) inhibition of VEGF-induced plasma extravasation was observed in rats, with an ED50 of 20 mg/kg/dose [1].

Pharmacodynamics In Vivo Target Engagement VEGFR2

Broad-Spectrum Antitumor Efficacy Across Multiple Xenograft Models

Chronic p.o. administration of CEP-7055 at doses of 11.9 to 23.8 mg/kg/dose b.i.d. resulted in significant inhibition of tumor growth, achieving 50-90% maximum inhibition relative to controls across a diverse panel of established murine and human subcutaneous tumor xenografts in nude mice [1]. These included A375 melanoma, U251MG and U87MG glioblastoma, CALU-6 lung carcinoma, ASPC-1 pancreatic carcinoma, HT-29 and HCT-116 colon carcinoma, MCF-7 breast carcinoma, and SVR angiosarcoma models [1]. The antitumor efficacy was independent of initial tumor volume in the ASPC-1 pancreatic carcinoma model and reversible upon treatment withdrawal [1]. Chronic administration for up to 65 days was well tolerated with no apparent toxicity or significant morbidity [2].

Xenograft Tumor Growth Inhibition Antitumor Efficacy

Clinical Development Stage: Phase I Completion as a Differentiator from Preclinical VEGFR Inhibitors

CEP-7055 completed Phase I clinical trials in cancer patients, representing a more advanced stage of development compared to many other preclinical VEGFR inhibitors [1][2]. The compound was advanced into Phase I as the water-soluble N,N-dimethylglycine ester prodrug of CEP-5214 based on its significant in vivo antitumor activity across numerous tumor models [3]. While many VEGFR inhibitors remain at the preclinical tool compound stage, CEP-7055 has undergone human safety and pharmacokinetic evaluation, providing a level of translational validation not available for untested research compounds.

Clinical Trials Phase I Drug Development

Optimal Application Scenarios for CEP-7055 Based on Quantitative Evidence


Oral Dosing in Preclinical Oncology Models Requiring Sustained VEGFR Inhibition

CEP-7055 is the preferred choice for in vivo oncology studies requiring chronic oral administration of a pan-VEGFR inhibitor. The prodrug design enables oral bioavailability not achievable with the parent CEP-5214, as demonstrated by increased plasma levels of the active metabolite following oral dosing in mice and rats [1]. Chronic p.o. administration at 11.9-23.8 mg/kg/dose b.i.d. yields 50-90% tumor growth inhibition across diverse xenograft models (melanoma, glioblastoma, lung, pancreatic, colon, breast, angiosarcoma) and is well tolerated for up to 65 days [2][3].

Angiogenesis-Focused Studies Requiring Balanced Pan-VEGFR Inhibition

For experiments targeting all three VEGFR isoforms with relatively balanced potency, CEP-7055 offers a distinct advantage over more selective VEGFR inhibitors. The active metabolite CEP-5214 exhibits IC50 values of 12 nM (VEGFR1), 18 nM (VEGFR2), and 17 nM (VEGFR3) in biochemical assays [2]. This balanced profile contrasts with compounds like AAL993 (VEGFR1 IC50 = 130 nM) and KRN-633 (VEGFR2-selective), making CEP-7055 the appropriate selection for studies investigating pan-VEGFR blockade .

Translational Research Bridging Preclinical Findings to Clinical Anti-Angiogenic Therapy

CEP-7055 is uniquely positioned for translational oncology programs that aim to connect preclinical efficacy data with clinical relevance. Unlike many VEGFR tool compounds that remain at the preclinical stage, CEP-7055 completed Phase I clinical trials in cancer patients, providing human pharmacokinetic and safety benchmarks [4]. Its inclusion as a comparator in studies of clinically relevant antiangiogenic agents further supports its use in translational research [5].

Combination Therapy Studies with Cytotoxic Chemotherapy

CEP-7055 has demonstrated significant efficacy and tolerability when combined with cytotoxic agents in orthotopic tumor models. Specifically, CEP-7055 combined with temozolomide in glioblastoma models and with irinotecan/oxaliplatin in colon carcinoma models showed enhanced efficacy over monotherapy [6]. These data support the selection of CEP-7055 for preclinical studies evaluating antiangiogenic-chemotherapy combinations.

Quote Request

Request a Quote for Cep 7055

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.